3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride
Description
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is a compound related to a class of chemicals that have been extensively studied due to their insecticidal properties. The interest in these compounds is primarily due to their structural similarity to naturally occurring pyrethrins, which are potent insecticides. The dichlorovinyl group attached to the cyclopropane ring is a common feature in these synthetic analogs, which are designed to mimic the insecticidal activity of pyrethrins while offering improved stability and effectiveness10.
Synthesis Analysis
The synthesis of this compound has been approached through various methods. One such method involves the stereoselective synthesis of the trans-isomer via a key intermediate, ethyl 3,3-dimethyl-4,6,6,6-tetrachlorohexanoate, which is obtained by the addition of carbon tetrachloride to a precursor prepared by condensation and Claisen rearrangement. This intermediate is then transformed through a series of reactions, including dehydrochlorination and hydrolysis, to yield the desired product in high yield . Another approach utilizes the Favorskii rearrangement of optically active cyclobutanones to obtain the cis-isomer of the compound . Additionally, the synthesis of carbon-14 labeled isomers of this compound has been reported for metabolic studies, highlighting the importance of this compound in biological research .
Molecular Structure Analysis
The molecular structure of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride is characterized by the presence of a cyclopropane ring substituted with a dichlorovinyl group and two methyl groups. The stereochemistry of this compound is significant, as different isomers can exhibit different levels of insecticidal activity. Research has focused on the synthesis of both cis and trans isomers, as well as their optical isomers, to study the impact of stereochemistry on biological activity 10.
Chemical Reactions Analysis
The chemical reactivity of this compound is influenced by the presence of the dichlorovinyl group and the cyclopropane ring. The dichlorovinyl group can undergo further chlorination and reactions with alcohols to form esters, which are relevant in the context of developing insecticidal agents . The cyclopropane ring is a strained system that can participate in various cycloaddition reactions and rearrangements, which are exploited in the synthesis of the compound and its derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride are closely related to its structure. The dichlorovinyl group contributes to the compound's lipophilicity, which is important for its interaction with biological membranes. The cyclopropane ring's strain impacts its reactivity and stability. The compound's insecticidal activity is also influenced by its physical properties, such as volatility and solubility, which affect its mode of action and efficacy10.
Scientific Research Applications
Microwave-Assisted Hydrolysis
A study by Guo Wen-long (2006) explored the hydrolysis of methyl 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate using microwave technology. This process successfully converted the compound to DV-chrysanthemic acid, showcasing an efficient and time-saving method for chemical transformation.
Stereochemical Synthesis
Kondo et al. (1980) [K. Kondo, T. Takashima, et al.] (https://consensus.app/papers/aspects-synthesis-acids†-kondo/f9528fc10ac1576ab0d717b48690c12f/?utm_source=chatgpt) demonstrated a stereoselective synthesis method for producing the cis-isomer of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This research offers valuable insights into the synthesis of stereochemically complex compounds.
Mass Spectrometry in Stereochemistry
Mazunov et al. (1989) [V. A. Mazunov, M. V. Muftakhov, et al.] (https://consensus.app/papers/mass-spectrometry-stereochemistry-compounds-mazunov/ed74ea30968f5044894549e532d0c143/?utm_source=chatgpt) utilized negative ion mass spectrometry to investigate the stereochemistry of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid derivatives. Their study highlights the role of mass spectrometry in understanding the stereochemical properties of organic compounds.
Pyrethroid Metabolites Monitoring
Wong et al. (1983) [H.-Y. Wong, D. E. Games, et al.] (https://consensus.app/papers/mass-studies-metabolites-permethrin-wong/a0fdeadd10385ceab19de74c9c89034e/?utm_source=chatgpt) focused on the identification of pyrethroid metabolites, including derivatives of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid, in plant tissue cultures using mass spectrometry. This study provides a framework for monitoring environmental exposure to pyrethroids.
Stereochemistry in Enantiomer Separation
Simon et al. (1990) [K. Simon, Éva Kozsda, et al.] (https://consensus.app/papers/studies-resolution-salt-formation-part-flexibility-simon/9b6328fa3e325c2d94142bf563a10933/?utm_source=chatgpt) investigated the optical resolution of permethrinic acids, including 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. Their work contributes to the understanding of stereochemical aspects in enantiomer separation.
Biomonitoring of Pyrethroid Exposure
B. Wielgomas and Marta Piskunowicz (2013) [B. Wielgomas, Marta Piskunowicz] (https://consensus.app/papers/biomonitoring-exposure-among-populations-poland-wielgomas/d2f10292188f5cbdac8106d5379842f1/?utm_source=chatgpt) conducted a study to determine pyrethroid exposure levels in humans, measuring metabolites including derivatives of 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This research is essential for understanding human exposure to pyrethroids.
Analytical Method for Pyrethroid Metabolites
Toshiaki Yoshida (2017) [Toshiaki Yoshida] (https://consensus.app/papers/method-pyrethroid-metabolites-urine-nonoccupationally-yoshida/6756f608b6915ce9a87473a557f0471e/?utm_source=chatgpt) developed an analytical method for detecting pyrethroid metabolites in human urine, including compounds derived from 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic acid. This method aids in monitoring pyrethroid exposure in non-occupationally exposed populations.
properties
IUPAC Name |
[3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropanecarbonyl] 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl4O3/c1-15(2)7(5-9(17)18)11(15)13(21)23-14(22)12-8(6-10(19)20)16(12,3)4/h5-8,11-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCQREDNKXNRIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1C(=O)OC(=O)C2C(C2(C)C)C=C(Cl)Cl)C=C(Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10972289 | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
CAS RN |
56860-12-9 | |
Record name | Cyclopropanecarboxylic acid, 3-(2,2-dichloroethenyl)-2,2-dimethyl-, anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56860-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(2,2-Dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056860129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-(2,2-Dichloroethenyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10972289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.898 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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